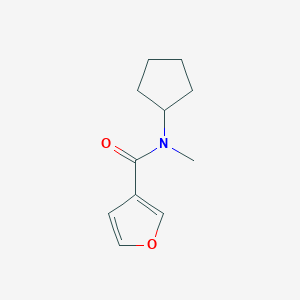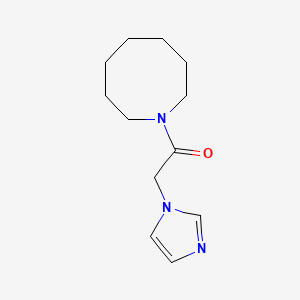
1-(Azocan-1-yl)-2-imidazol-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azocan-1-yl)-2-imidazol-1-ylethanone, also known as AZI, is a chemical compound with a molecular formula of C8H12N4O. It is a heterocyclic organic compound that contains both an azocane ring and an imidazole ring, making it a unique and interesting molecule to study. AZI has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(Azocan-1-yl)-2-imidazol-1-ylethanone is not fully understood, but it is thought to involve the modulation of ion channels and the binding of ligands to proteins. 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to modulate the activity of the voltage-gated potassium channel, leading to changes in membrane potential and cellular excitability. Additionally, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been used as a probe to study the binding of ligands to proteins, particularly in the study of the structure and function of G protein-coupled receptors.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit a variety of biochemical and physiological effects, including the modulation of ion channels, changes in membrane potential and cellular excitability, and the binding of ligands to proteins. Additionally, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Azocan-1-yl)-2-imidazol-1-ylethanone in lab experiments is its unique chemical structure, which makes it a useful tool for studying the binding of ligands to proteins and the modulation of ion channels. Additionally, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. However, one limitation of using 1-(Azocan-1-yl)-2-imidazol-1-ylethanone in lab experiments is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are many future directions for research on 1-(Azocan-1-yl)-2-imidazol-1-ylethanone, including the development of drugs that target ion channels and the study of its potential applications in medicinal chemistry and biochemistry. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azocan-1-yl)-2-imidazol-1-ylethanone and its potential toxicity. Overall, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone is a unique and interesting molecule that has the potential to make significant contributions to the fields of medicinal chemistry, biochemistry, and pharmacology.
Métodos De Síntesis
1-(Azocan-1-yl)-2-imidazol-1-ylethanone can be synthesized using a variety of methods, including the reaction of 1,4-diaminobutane with 2-bromoacetophenone in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-imidazol-1-yl-ethanamine with 1,4-dibromo-butane. Both methods result in the formation of 1-(Azocan-1-yl)-2-imidazol-1-ylethanone as a white crystalline powder with a melting point of 142-144°C.
Aplicaciones Científicas De Investigación
1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. In biochemistry, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been used as a probe to study the binding of ligands to proteins, particularly in the study of the structure and function of G protein-coupled receptors. In pharmacology, 1-(Azocan-1-yl)-2-imidazol-1-ylethanone has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel, making it a potential candidate for the development of drugs that target these channels.
Propiedades
IUPAC Name |
1-(azocan-1-yl)-2-imidazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12(10-14-9-6-13-11-14)15-7-4-2-1-3-5-8-15/h6,9,11H,1-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLJVTGFGMDVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azocan-1-yl)-2-imidazol-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

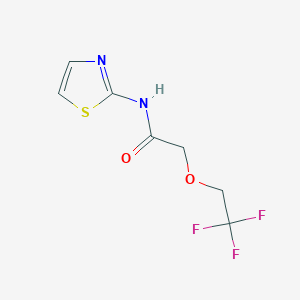
![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)
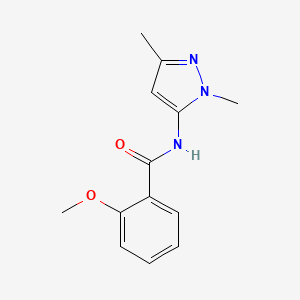
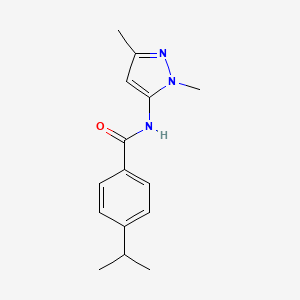
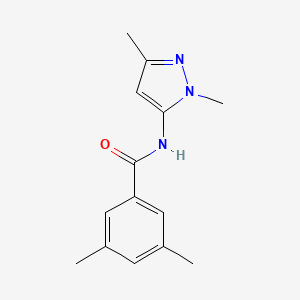
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)
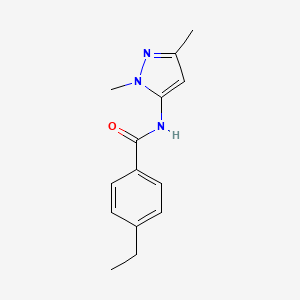
![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)
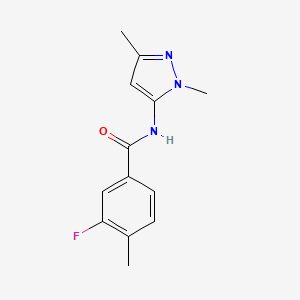
![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)
![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)
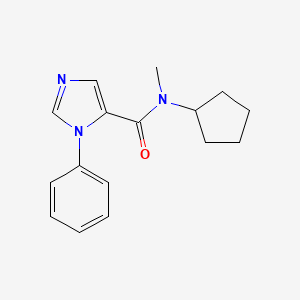
![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)
